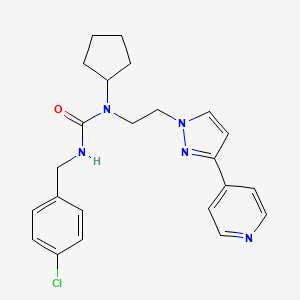

3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

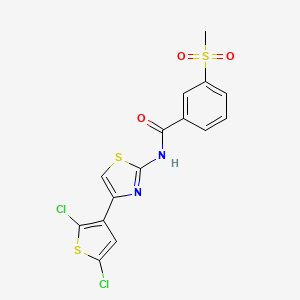

3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research into heterocyclic compounds containing sulfonamido moieties, such as those synthesized from reactions with urea, thiourea, or guanidine hydrochloride, has shown significant antibacterial activities. These compounds have been explored for their potential as novel antibacterial agents, with some exhibiting high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Anticancer Applications

Another significant application is in the synthesis of novel pyrazole derivatives designed for anticancer activity. These compounds have been evaluated for their cytotoxicity against various cancerous cell lines, showing promising results. Molecular docking studies further support their potential as effective anticancer agents, with certain compounds demonstrating superior cytotoxicity and inhibition of critical enzymes like topoisomerase IIα (Alam et al., 2016).

Multicomponent Synthesis Applications

The compound has also been utilized in the development of eco-friendly multicomponent reactions. These reactions enable the efficient synthesis of a wide range of functionalized heterocycles, including 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds, highlighting the versatility of this chemical compound in synthesizing pharmaceutically relevant structures under mild conditions (Brahmachari & Banerjee, 2014).

Pharmaceutical Applications

Furthermore, studies on the gelation properties of related pyrazolo-pyridine carboxylic acid derivatives in the presence of urea solutions have revealed unique interactions that might be applicable in drug delivery systems. These interactions suggest potential pharmaceutical applications, especially in the formation of heat-reversible gels suitable for various drug administration routes (Kirschbaum & Wadke, 1976).

Catalysis and Enzyme Inhibition

Additionally, the chemical framework of "3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea" and its derivatives have found application in catalysis and enzyme inhibition studies. This includes the discovery of novel scaffolds for ATP competitive dual targeting of type II topoisomerases, showcasing their potential as antibacterial agents by inhibiting critical bacterial enzymes (Basarab et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as PBQ , is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production and is also an intermediate host of Angiostrongylus cantonensis, which causes human eosinophilic meningitis .

Mode of Action

PBQ exhibits strong molluscicidal potency against adult and juvenile snails . It interacts with its targets, causing significant mortality in the snail population .

Biochemical Pathways

Transcriptomics analysis revealed that PBQ had a significant impact on the carbohydrate and lipid metabolism pathways . This insight into its molluscicidal mechanism suggests that PBQ disrupts essential metabolic processes in the snails, leading to their death .

Result of Action

The result of PBQ’s action is a significant reduction in the population of Pomacea canaliculata. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter .

Action Environment

The action of PBQ is influenced by the environment in which it is applied. In the context of agricultural pest control, the compound is typically applied in field settings where Pomacea canaliculata is present . Environmental factors such as temperature, humidity, and the presence of water bodies may influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O/c24-20-7-5-18(6-8-20)17-26-23(30)29(21-3-1-2-4-21)16-15-28-14-11-22(27-28)19-9-12-25-13-10-19/h5-14,21H,1-4,15-17H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDUSWRQHLSPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)

![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)